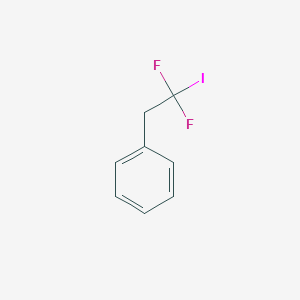

(2,2-Difluoro-2-iodoethyl)benzene

Description

Strategic Significance of Organofluorine Chemistry in Advanced Research

The field of organofluorine chemistry has expanded dramatically due to the profound impact of fluorine on the properties of organic compounds. numberanalytics.com The introduction of fluorine can significantly alter a molecule's physical, chemical, and biological characteristics. researchgate.netchinesechemsoc.org

Fluorinated building blocks are organic compounds that contain one or more fluorine atoms and serve as essential starting materials in the synthesis of more complex fluorinated molecules. alfa-chemistry.comyoutube.com These building blocks are crucial in medicinal chemistry, agrochemistry, and materials science. sigmaaldrich.comolemiss.edu The incorporation of fluorine can enhance a molecule's thermal stability, lipophilicity, and metabolic stability. youtube.comsigmaaldrich.comolemiss.edu It is estimated that approximately 20% of all pharmaceuticals and about 30% of agrochemicals contain at least one fluorine atom. chinesechemsoc.orgtcichemicals.com This widespread use underscores the importance of developing and understanding new fluorinated building blocks. youtube.comolemiss.edu

Overview of Halogenated Benzylic Systems in Synthetic Methodologies

Benzylic positions, the carbon atoms directly attached to an aromatic ring, are inherently reactive due to the ability of the benzene (B151609) ring to stabilize intermediates such as carbocations and radicals. chemistrysteps.com Halogenation at the benzylic position creates versatile intermediates for a wide range of synthetic transformations, including nucleophilic substitution and elimination reactions. chemistrysteps.comresearchgate.netpearson.com These reactions are fundamental in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. researchgate.net The introduction of halogens at the benzylic position can be achieved through various methods, including radical halogenation. chemistrysteps.com

Research Trajectory and Scope of (2,2-Difluoro-2-iodoethyl)benzene Studies

Research involving this compound has primarily focused on its application as a precursor for generating difluoromethylated compounds. For instance, it has been utilized in visible light-mediated difluoroalkylation of electron-deficient alkenes. beilstein-journals.org In some reactions, it can be an undesired byproduct, such as in the coupling of α,α-difluoro-substituted organozinc reagents with iodoalkynes, where a zinc/iodine exchange leads to its formation. beilstein-journals.orgresearchgate.net The compound's reactivity is centered around the carbon-iodine bond, which is susceptible to cleavage, allowing for the introduction of the difluoroethylbenzene moiety into various molecular scaffolds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7F2I |

|---|---|

Molecular Weight |

268.04 g/mol |

IUPAC Name |

(2,2-difluoro-2-iodoethyl)benzene |

InChI |

InChI=1S/C8H7F2I/c9-8(10,11)6-7-4-2-1-3-5-7/h1-5H,6H2 |

InChI Key |

GFYCUBOMPAGFMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(F)(F)I |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Difluoro 2 Iodoethyl Benzene

De Novo Synthetic Routes

De novo synthesis offers a direct approach to constructing the target molecule. A prominent strategy within this category is the radical-mediated difluoroalkylation of unsaturated substrates.

This approach hinges on the generation of a difluoroalkyl radical, which then reacts with an unsaturated compound, such as an alkene, to form the desired carbon-carbon bond.

A modern and efficient method for the synthesis of (2,2-Difluoro-2-iodoethyl)benzene and related compounds is the visible-light-promoted iododifluoromethylation of alkenes. organic-chemistry.orgacs.orgresearchgate.netnih.gov This technique utilizes the energy from visible light to initiate a radical chain reaction, offering a milder and more selective alternative to traditional methods. organic-chemistry.orgacs.orgresearchgate.netnih.gov

The reaction typically involves an iododifluoromethylphosphonium salt, an alkene (in this case, styrene (B11656) or a derivative), and a photocatalyst that absorbs visible light. organic-chemistry.orgacs.org The process is notable for its use of readily available reagents and its operation under gentle reaction conditions. organic-chemistry.orgacs.org

Table 1: Key Features of Visible-Light-Promoted Iododifluoromethylation

| Feature | Description |

| Reactants | Iododifluoromethylphosphonium salt, alkene (e.g., styrene) |

| Catalyst | Photocatalyst (e.g., peri-xanthenoxanthene (PXX)) |

| Energy Source | Visible light (e.g., blue LEDs) |

| Key Intermediate | (Phosphonio)difluoromethyl radical cation |

| Mechanism | Photoredox catalysis, Iodine Atom Transfer |

A key intermediate in this synthetic route is the (phosphonio)difluoromethyl radical cation. organic-chemistry.orgacs.org This species is generated through the activation of the carbon-iodine bond of an iododifluoromethylphosphonium salt by the excited photocatalyst. organic-chemistry.orgacs.org The resulting radical cation is electrophilic and readily attacks the electron-rich double bond of the alkene substrate. organic-chemistry.orgacs.org This addition is a crucial step in forming the new carbon-carbon bond of the this compound backbone. The phosphonium (B103445) group in this radical cation plays a significant role in its reactivity and subsequent transformations. organic-chemistry.orgacs.org

Following the addition of the radical cation to the alkene, the resulting radical intermediate is quenched by an iodine atom transfer (IAT) from another molecule of the starting iododifluoromethylphosphonium salt. organic-chemistry.orgacs.orgresearchgate.net This step regenerates the radical cation, propagating the chain reaction, and yields the iododifluoromethylated product. organic-chemistry.orgacs.org The use of cooperative catalysis, combining photoredox and other catalytic systems, has expanded the scope and efficiency of these transformations. d-nb.info

Radical-Mediated Difluoroalkylation of Unsaturated Substrates

Visible-Light-Promoted Iododifluoromethylation of Alkenes

Strategies Involving Functional Group Interconversion and Derivatization

Beyond building the molecule from the ground up, this compound can also be synthesized by modifying existing molecules that already contain some of the required structural features. beilstein-journals.orgbeilstein-journals.org

This strategy involves a series of chemical reactions to convert a readily available starting material into the target compound. beilstein-journals.orgbeilstein-journals.org These transformations often involve the introduction of the difluoroiodoethyl moiety or the modification of a related functional group. For instance, a common approach is the conversion of a carboxylic acid to the corresponding halide, a process known as halodecarboxylation. acs.org While this specific transformation for this compound is not explicitly detailed in the provided context, it represents a valid and established strategy in organic synthesis for creating alkyl halides from carboxylic acid precursors. acs.org

Another potential multistep route could involve the reaction of benzylzinc bromide with a difluorocarbene precursor and an iodo-substituted alkyne. beilstein-journals.orgbeilstein-journals.org In such a reaction, this compound has been observed as a byproduct due to a zinc/iodine exchange, indicating the feasibility of this transformation under specific conditions. beilstein-journals.orgbeilstein-journals.org

Organometallic Approaches in Constructing this compound

Organometallic chemistry provides a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing this compound, organozinc reagents have proven to be key intermediates. These reagents, while less reactive than their organolithium or Grignard counterparts, offer a high degree of functional group tolerance and specific reactivity patterns. researchgate.net The construction of the this compound molecule is a notable outcome of reactions involving α,α-difluoro-substituted organozinc reagents. beilstein-journals.orgbeilstein-journals.org

Zinc-Copper Exchange Reactions for Compound Elaboration

A significant method for the elaboration of compounds from organozinc precursors involves a zinc-copper exchange. beilstein-journals.org This transmetallation step is crucial as it generates a more reactive organocopper species, which then participates in the subsequent bond-forming reactions. In the synthesis of α,α-difluorinated alkynes, a method based on a facile zinc/copper exchange has been described. beilstein-journals.org This process is catalyzed by copper salts, typically copper iodide (CuI). beilstein-journals.orgbeilstein-journals.org

The proposed mechanism for these reactions commences with a zinc/copper exchange, leading to the formation of a fluorinated organocopper species. beilstein-journals.orgbeilstein-journals.org This intermediate is then poised to react with an electrophile. It is during this reaction sequence, particularly when an iodo-substituted electrophile is used, that the formation of this compound is observed. beilstein-journals.orgbeilstein-journals.org

Preparative Methods Utilizing Organozinc Reagents

The preparation of this compound has been documented in the context of copper-catalyzed coupling reactions of α,α-difluoro-substituted organozinc compounds with haloalkynes. beilstein-journals.orgbeilstein-journals.org In these studies, the primary goal was the synthesis of gem-difluoro-substituted alkynes. However, when an iodo-substituted alkyne was employed as the coupling partner, a significant amount of this compound was formed as a byproduct. beilstein-journals.orgbeilstein-journals.org

Specifically, the organozinc compound generated from benzylzinc bromide was reacted with an iodo-substituted alkyne derived from phenylacetylene (B144264) in the presence of copper iodide. beilstein-journals.orgbeilstein-journals.org These reaction conditions led to a zinc/iodine exchange, yielding this compound. In some experiments, the reaction mixture contained approximately 40% of this iodo-byproduct. beilstein-journals.orgbeilstein-journals.org

The table below summarizes the reaction conditions from a study where the formation of this compound was observed as a byproduct of a zinc/iodine exchange reaction. The primary product in this study was an α,α-difluorinated alkyne.

Reaction Conditions for the Formation of this compound via Zinc/Iodine Exchange

| Entry | Reactants | Catalyst (mol%) | Solvent | Additive (equiv) | Observed this compound Formation |

|---|---|---|---|---|---|

| 1 | Organozinc from benzylzinc bromide + Iodo-substituted alkyne | CuI (10) | MeCN | None | Noted as a significant byproduct |

| 2 | Organozinc from benzylzinc bromide + Iodo-substituted alkyne | CuI (10) | MeCN | DMF (2) | Approx. 40% in the reaction mixture beilstein-journals.orgbeilstein-journals.org |

It was noted that while the addition of dimethylformamide (DMF) as an additive tripled the yield of the desired alkyne product, it also facilitated the zinc/iodine exchange that produced this compound. beilstein-journals.orgbeilstein-journals.org Further optimization of the reaction to favor the alkyne product involved switching to a bromo-substituted alkyne, which minimized the formation of the iodo-byproduct. beilstein-journals.orgbeilstein-journals.org

Reactivity Profiles and Mechanistic Investigations of 2,2 Difluoro 2 Iodoethyl Benzene

Nucleophilic Reactivity and Substitution Dynamics

The carbon-iodine bond in (2,2-difluoro-2-iodoethyl)benzene is the primary site for nucleophilic attack. The reactivity in these substitution reactions is influenced by the strength of the carbon-halogen bond and the stability of the leaving group. Generally, alkyl iodides are the most reactive in this class of compounds. libretexts.org The polarization of the carbon-halogen bond, with a partial positive charge on the carbon and a partial negative charge on the halogen, makes the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.org

Experimental and computational studies on the nucleophilic aromatic substitution between halogenated benzene (B151609) radical cations and nucleophiles have shown that the reaction is most efficient with chloro-, bromo-, and iodobenzenes. nih.gov The reaction with iodobenzene (B50100) is particularly favorable due to the lower bond strength of the C-I bond compared to C-F, C-Cl, and C-Br bonds. libretexts.orgnih.gov

A significant application of the reactivity of iodo-difluoromethylated compounds is in the nucleophilic iododifluoromethylation of carbonyl compounds. This process allows for the introduction of the CF2I group into organic molecules, which is a valuable motif in medicinal chemistry and materials science. cas.cnnih.govconsensus.app

A novel method for the iododifluoromethylation of carbonyl compounds involves the use of difluoromethyl 2-pyridyl sulfone (2-PySO2CF2H). cas.cnnih.govconsensus.app This transformation proceeds through the nucleophilic addition of 2-PySO2CF2H to a carbonyl compound, followed by a zinc-mediated depyridination reaction to generate a sulfinate intermediate in situ. cas.cnnih.govconsensus.app This sulfinate then undergoes iodination to yield the desired iododifluoromethylated carbinol. cas.cnnih.gov

The zinc-mediated depyridination is a key step and has been shown to be efficient in the presence of acetic acid. cas.cn Control experiments have demonstrated that both zinc and acetic acid are essential for the conversion to the sulfinate. cas.cn Other metals like magnesium and iron were found to be ineffective. cas.cn

Table 1: Optimization of Zinc-Mediated Depyridination

| Entry | Metal (equiv.) | Solvent/Acid | Yield of Sulfinate (%) |

| 1 | Zn (excess) | DMSO/AcOH | 90 |

| 2 | Zn (4.0) | CH3OH/AcOH | 95 |

| 3 | - | CH3OH/AcOH | No conversion |

| 4 | Zn (4.0) | CH3OH | No conversion |

| 5 | Mg (4.0) | CH3OH/AcOH | Ineffective |

| 6 | Fe (4.0) | CH3OH/AcOH | Ineffective |

Data sourced from a study on nucleophilic iododifluoromethylation. cas.cn

The zinc-mediated iododifluoromethylation method exhibits excellent functional group tolerance, allowing for its application in the synthesis of a variety of iododifluoromethylated carbinols under mild conditions. cas.cnnih.govconsensus.appresearchgate.net This is a significant advantage over other methods that may require harsh conditions or have limited compatibility with sensitive functional groups. cas.cn Similarly, other nucleophilic substitution reactions, such as Suzuki-Miyaura coupling, are known for their high functional group tolerance. rsc.org

Nucleophilic Iododifluoromethylation of Carbonyl Compounds

Radical and Photoredox-Initiated Reaction Pathways

Beyond nucleophilic reactions, this compound and related alkyl iodides are precursors for radical species, which can be generated through various methods, including photoredox catalysis. acs.orgresearchgate.net These radical intermediates open up alternative reaction pathways for carbon-carbon bond formation.

In the context of radical reactions, the reductive homocoupling of this compound has been investigated. This type of reaction typically involves the generation of a radical species from the alkyl iodide, which then dimerizes. While specific data on the homocoupling of this compound is limited in the provided search results, related studies on reductive cross-coupling and homocoupling of alkyl halides provide insights into the process. For instance, nickel-catalyzed reductive coupling reactions of aryl bromides show that homocoupling can occur, though it is often slower than cross-coupling. acs.org The use of (2-iodoethyl)benzene (B101923) in a 1,2-aminoxyalkylation of alkenes demonstrates its utility as a C-radical precursor, affording the product in moderate yield. nih.gov Electrochemical methods have also been employed for the C(sp3)–C(sp3) cross-coupling of alkyl halides, where homocoupling can be a competing side reaction. nih.gov

Deconstructive Functionalizations Mediated by Difluorocarbene

Deconstructive functionalization is a synthetic strategy that involves the cleavage of existing chemical bonds and the simultaneous formation of new ones, often leading to a significant increase in molecular complexity. Difluorocarbene (:CF2) has been identified as a key intermediate in such transformations.

Difluorocarbene is a highly reactive intermediate that can be generated from various precursors. cas.cn Its involvement in deconstructive functionalizations has been demonstrated in the cleavage of unstrained carbon-nitrogen bonds in cyclic amines. researchgate.netnih.govacs.orgnih.gov In these reactions, difluorocarbene, generated in situ, can react with the amine to initiate a cascade of bond-cleavage and bond-forming events, resulting in the incorporation of fluorine-containing fragments into the final products. acs.orgnih.gov While not directly involving this compound as a starting material, this research highlights the potential of difluorocarbene-mediated strategies for complex molecule synthesis. The intermediacy of difluorocarbene is often confirmed through trapping experiments with reagents like anilines or pyridines. acs.org

Cross-Coupling Methodologies

Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The development of methodologies involving fluorinated building blocks is of significant interest for the synthesis of novel materials and pharmaceuticals.

Copper-Catalyzed Carbon-Carbon Bond Forming Reactions

Copper catalysis has proven to be a versatile and cost-effective approach for a wide range of cross-coupling reactions. rsc.org In the context of fluorinated compounds, copper-catalyzed reactions provide a powerful tool for the construction of carbon-carbon bonds. beilstein-journals.orgmit.edubeilstein-journals.org

A key step in many copper-catalyzed cross-coupling reactions is the formation of an organocopper intermediate. In reactions involving α,α-difluoro-substituted organozinc reagents, a zinc/copper exchange leads to the formation of a fluorinated organocopper species. beilstein-journals.orgbeilstein-journals.org This intermediate is then poised to react with an electrophilic coupling partner. For example, in the coupling of α,α-difluoro-substituted organozinc compounds with 1-bromoalkynes, the proposed mechanism involves the formation of a fluorinated organocopper intermediate which then reacts with the bromoalkyne. beilstein-journals.orgbeilstein-journals.org Two potential pathways for this reaction are oxidative addition to form a copper(III) intermediate followed by reductive elimination, or carbometallation of the alkyne followed by β-elimination. beilstein-journals.orgbeilstein-journals.org The presence of additives like dimethylformamide (DMF) can significantly influence the reaction yield. beilstein-journals.orgbeilstein-journals.org In some cases, a side reaction involving a zinc/iodine exchange can lead to the formation of this compound. beilstein-journals.orgbeilstein-journals.org

Mechanistic Considerations: Oxidative Addition vs. Carbometallation

In the context of copper-catalyzed cross-coupling reactions, the organometallic species derived from this compound, such as the corresponding organocopper reagent, can react with coupling partners like 1-bromoalkynes through two primary competing mechanisms: oxidative addition or carbometallation. beilstein-journals.org

A proposed catalytic cycle begins with a zinc/copper exchange to form the key fluorinated organocopper intermediate. beilstein-journals.org This intermediate then has two potential pathways to the final product:

Oxidative Addition: The organocopper(I) species can undergo oxidative addition with the bromoalkyne. This process involves the copper center inserting into the carbon-bromine bond, leading to a transient copper(III) intermediate. Subsequent reductive elimination from this higher-valent copper species yields the desired cross-coupled product and regenerates the active copper(I) catalyst. beilstein-journals.org

Carbometallation: Alternatively, the organocopper(I) reagent can add across the triple bond of the alkyne in a carbocupration step. This generates a vinylcopper(I) intermediate. The final product is then formed via a β-elimination step, which also regenerates the copper(I) catalyst. beilstein-journals.org

The prevalence of one pathway over the other can be influenced by factors such as the solvent, additives, and the specific nature of the reactants.

Zinc/Iodine Exchange Processes in Cross-Coupling Systems

In certain cross-coupling systems, this compound has been observed as a significant byproduct. beilstein-journals.org This occurs specifically in reactions where an α,α-difluoro-substituted organozinc reagent, generated from benzylzinc bromide, is coupled with an iodo-substituted alkyne. beilstein-journals.orgresearchgate.net

The formation of this compound in these reactions is attributed to a zinc/iodine exchange between the organozinc reagent and the iodoalkyne. beilstein-journals.org For instance, in an attempted copper-catalyzed coupling between the organozinc reagent derived from benzylzinc bromide and an iodoalkyne, the reaction mixture was found to contain approximately 40% this compound. beilstein-journals.orgresearchgate.net This side reaction reduces the yield of the desired coupled product and complicates the purification process. The use of bromoalkynes instead of iodoalkynes was found to be more efficient, minimizing this exchange process and leading to higher yields of the intended product. beilstein-journals.orgresearchgate.net

Table 1: Effect of Halogenated Alkyne on Product Yield and Byproduct Formation

| Entry | Alkyne Substrate (X) | Solvent | Additive | Yield of Coupled Product (%) | Observed this compound Byproduct |

|---|---|---|---|---|---|

| 1 | Iodo-substituted (X=I) | MeCN | None | 12 | ~40% |

| 2 | Iodo-substituted (X=I) | MeCN | DMF | 35 | ~40% |

| 3 | Bromo-substituted (X=Br) | DMF | None | 79 | Not reported as significant |

Data adapted from optimization studies of copper-catalyzed coupling reactions. beilstein-journals.orgresearchgate.net The presence of an iodo-substituted alkyne leads to significant formation of this compound via a Zn/I exchange.

Computational Chemistry and Theoretical Insights into Reactivity

Computational methods provide invaluable insights into the electronic properties and conformational preferences that dictate the reactivity of this compound.

Quantum Chemical Calculations of Electronic Structure and Reaction Energetics

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods (e.g., Hartree-Fock), are powerful tools for investigating the molecular structure and properties of fluorinated compounds. ijrte.org For this compound, these methods can be employed to calculate its ground state optimized geometry, molecular orbital energies (such as the HOMO and LUMO), and natural bond orbital (NBO) charges. ijrte.orgeurokin.org

These calculations can elucidate the electronic structure, detailing how the electronegative fluorine atoms and the bulky iodine atom influence charge distribution across the molecule. The energies of the frontier molecular orbitals (HOMO-LUMO gap) are particularly important as they provide an indication of the molecule's kinetic stability and chemical reactivity. ijrte.org Furthermore, theoretical calculations can model the energetics of potential reaction pathways, such as oxidative addition or nucleophilic substitution, helping to predict the feasibility of different transformations and rationalize experimental observations.

Conformational Analysis and Stereoelectronic Effects on Reaction Outcomes

The three-dimensional structure and conformational preferences of this compound are governed by a delicate balance of steric and stereoelectronic effects. The unique properties of the difluoromethylene (CF₂) group play a crucial role in this analysis. beilstein-journals.org

The conformational isomerism around the C-C single bond is influenced by several key interactions:

Gauche Effect: There is a known tendency for electronegative substituents on adjacent carbons to adopt a gauche orientation rather than the sterically favored anti conformation. In molecules like 2,2-difluoroethylamine, this is attributed to a combination of electrostatic attraction and hyperconjugation. beilstein-journals.org For this compound, a similar "double gauche effect" could favor conformations where the bulky phenyl group is gauche to both fluorine atoms.

Hyperconjugation: Stereoelectronic interactions, such as hyperconjugation between C-H or C-C bonding orbitals and adjacent C-F antibonding orbitals (σ → σ*CF), can stabilize certain conformations. beilstein-journals.org These interactions are highly dependent on the dihedral angle between the bonds and can significantly impact the rotational barrier and the population of different conformers.

Steric Hindrance: The steric bulk of the phenyl group and the large iodine atom will create repulsive van der Waals interactions that disfavor eclipsed conformations and influence the preference for staggered rotamers.

The interplay of these effects determines the equilibrium population of conformers, which in turn can influence the molecule's reactivity. The accessibility of the C-I bond for reactions like oxidative addition or nucleophilic substitution may be dependent on the molecule's preferred conformation.

Table 2: Key Stereoelectronic Interactions Influencing Conformation

| Interaction Type | Description | Potential Impact on this compound |

|---|---|---|

| Gauche Effect | Tendency of electronegative groups on adjacent carbons to adopt a gauche conformation. | May favor conformations where the phenyl group is gauche to the fluorine atoms. beilstein-journals.org |

| Hyperconjugation | Electron delocalization from a filled bonding orbital to an adjacent empty antibonding orbital (e.g., σCH → σ*CF). | Stabilizes specific rotamers, influencing the rotational energy barrier. beilstein-journals.org |

| Steric Repulsion | Repulsive forces between non-bonded atoms in close proximity. | Disfavors conformations with eclipsing interactions between the bulky phenyl, iodine, and fluorine atoms. |

Applications of 2,2 Difluoro 2 Iodoethyl Benzene in Advanced Organic Synthesis

Role as a Precursor for Diverse Fluorinated Molecular Scaffolds

The primary role of (2,2-Difluoro-2-iodoethyl)benzene in synthesis is as a precursor for more complex organofluorine compounds. The lability of its carbon-iodine bond makes it an effective electrophilic partner in various coupling reactions, allowing for the strategic incorporation of the 2,2-difluoroethylphenyl group.

Research has demonstrated the utility of reagents containing the difluoroethylphenyl substructure in building complex molecules. The iodo-functionalized compound serves as an ideal starting point for transition-metal-catalyzed cross-coupling reactions. For instance, in reactions involving organozinc reagents and bromoalkynes catalyzed by copper iodide, this compound can be formed as a byproduct, highlighting the reactivity of related structures and the potential for iodine-metal exchange processes that are fundamental to its use in synthesis. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

By leveraging established coupling methodologies such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, this compound can be joined with a wide array of partners, including boronic acids, alkynes, and amines. This versatility enables the construction of intricate molecular architectures that feature the unique steric and electronic properties of the difluoromethylene group. The synthesis of various (2,2-difluoroethyl)-substituted aromatic compounds demonstrates the feasibility of incorporating this moiety into larger, functionalized systems. scienceopen.com

Table 1: Illustrative Coupling Reactions for Synthesizing Complex Organofluorine Compounds

| Reaction Type | Reactant 1 | Reactant 2 (Example) | Catalyst/Conditions (Typical) | Product Class |

| Suzuki Coupling | This compound | Arylboronic acid | Pd catalyst, Base | Difluoroethyl-substituted biaryls |

| Sonogashira Coupling | This compound | Terminal alkyne | Pd/Cu catalyst, Base | Difluoroethyl-substituted aryl alkynes |

| Heck Coupling | This compound | Alkene | Pd catalyst, Base | Difluoroethyl-substituted styrenes |

The introduction of a difluoromethylene (CF2) group into organic molecules is a key strategy in modern chemistry for modifying molecular properties. This group can significantly alter a molecule's lipophilicity, metabolic stability, and binding conformations. unime.it this compound provides a direct route for installing the Ph-CH2-CF2- unit. This is particularly valuable in contexts where creating the C-CF2 bond from non-fluorinated precursors would require harsh or less selective fluorinating agents. beilstein-journals.org

The use of such a building block ensures that the difluoro group is positioned precisely, avoiding potential side reactions and simplifying purification processes. This strategic introduction is critical in multistep syntheses where efficiency and predictability are paramount.

Potential in Medicinal Chemistry and Drug Development Research

The gem-difluoromethylene group is of significant interest in medicinal chemistry due to its unique properties as a bioisostere. beilstein-journals.org The incorporation of fluorine can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.

A bioisostere is a chemical substituent that can replace another group in a molecule without significantly altering its desired biological activity, while potentially improving its other properties. The difluoromethylene (CF2) group is recognized as a bioisostere for several common functionalities. beilstein-journals.org It can act as a mimic for an ether oxygen atom or the carbonyl group of a ketone or amide. beilstein-journals.org This substitution can enhance metabolic stability by blocking sites susceptible to enzymatic oxidation, a common pathway for drug metabolism. unime.it Furthermore, the high electronegativity of fluorine atoms can modulate the acidity of nearby protons and influence non-covalent binding interactions with protein targets. unime.it

Table 2: Bioisosteric Relationships of the Difluoromethylene Group

| Original Group | Bioisosteric Replacement | Potential Advantage |

| Ketone (C=O) | gem-Difluorovinyl (C=CF2) | Increased metabolic stability, altered electronic profile. beilstein-journals.org |

| Ether (-O-) | Difluoromethylene (-CF2-) | Resistance to enzymatic cleavage, modified lipophilicity. beilstein-journals.org |

| Hydroxyl (-OH) | Fluorine (-F) | Increased metabolic stability, altered acidity. unime.it |

This compound serves as a key intermediate for synthesizing more complex building blocks intended for incorporation into therapeutic agents. Its utility is exemplified in the synthesis of novel inhibitors for biological targets. For instance, the 2-(2,2-Difluoro-2-phenylethyl) moiety, which can be derived from this compound, has been incorporated into heterocyclic scaffolds to create potent inhibitors of enzymes like D-amino acid oxidase (DAAO). acs.org

In a reported synthesis, a 2-(2,2-Difluoro-2-phenylethyl)-6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione was prepared as part of a series of DAAO inhibitors. acs.org This demonstrates the practical application of this fluorinated substructure in constructing compounds with specific biological activities, highlighting its potential in drug discovery pipelines.

Exploration in Materials Science for Tailored Properties

The introduction of fluorine into organic materials can lead to significant enhancements in their thermal stability, chemical resistance, and electronic properties. The strong C-F bond and the unique electronic character of fluorine make fluorinated compounds attractive for applications in materials science, including the development of liquid crystals, polymers, and organic semiconductors.

This compound, as a reactive iodinated aromatic compound, is a candidate for use in the synthesis of novel fluorinated materials. It can be used in polymerization reactions or in the construction of complex conjugated systems through cross-coupling reactions. For example, it could be used to synthesize fluorinated biphenyls or polyaromatic systems, which are core structures in many advanced materials. beilstein-journals.org The presence of the difluoroethylphenyl group could be used to fine-tune properties such as solubility, morphology, and charge-transport characteristics in organic electronic devices. beilstein-journals.org

Incorporation into Polymer Architectures for Modified Material Functionality

The strategic incorporation of fluorine atoms into polymer structures is a well-established method for tailoring material properties, leading to enhanced thermal stability, chemical resistance, and unique optoelectronic characteristics. The compound this compound, with its distinct combination of a difluorinated alkyl chain, an iodine atom, and a phenyl group, presents a versatile platform for the synthesis of advanced polymers with modified functionalities. Its utility is primarily envisioned in two main areas: as an initiator in controlled radical polymerization and as a monomer in various cross-coupling polymerization reactions.

One of the primary potential applications of this compound is as an initiator for Iodine-Transfer Polymerization (ITP), a form of reversible-deactivation radical polymerization (RDRP). In this process, the carbon-iodine bond can be homolytically cleaved under thermal or photochemical stimuli to generate a 2,2-difluoro-2-phenylethyl radical, which then initiates the polymerization of a suitable monomer. The iodine atom serves as a reversible terminating agent, allowing for the controlled growth of polymer chains and leading to polymers with well-defined molecular weights and low dispersity.

The presence of the difluorobenzyl moiety in the initiator would result in the incorporation of this group at the beginning of each polymer chain. This terminal fluorination can significantly influence the bulk properties of the resulting material. For instance, the introduction of fluorine can lower the surface energy of the polymer, leading to materials with hydrophobic and oleophobic surfaces. Furthermore, the strong carbon-fluorine bonds can enhance the thermal stability of the polymer.

In addition to its role as an initiator, this compound can also serve as a monomer in various polymerization reactions. The carbon-iodine bond is susceptible to oxidative addition with transition metal catalysts, such as palladium or nickel complexes, making it a suitable candidate for cross-coupling reactions like Suzuki, Stille, and Sonogashira polymerizations. In these scenarios, the aryl iodide functionality would allow for the incorporation of the 2,2-difluoroethylphenylene unit into the polymer backbone.

The inclusion of the difluoromethylene group directly attached to the aromatic ring in the polymer backbone can have a profound impact on the material's properties. This structural feature can disrupt the planarity of the polymer chain, which in turn can decrease crystallinity and improve solubility in common organic solvents. acs.org Enhanced solubility is a significant advantage for the processing and characterization of otherwise intractable polymers. acs.org Moreover, the electron-withdrawing nature of the two fluorine atoms can influence the electronic properties of the resulting polymer, making it a candidate for applications in organic electronics.

A hypothetical example of its use as a monomer is in the synthesis of fluorinated poly(p-phenylenevinylene) (PPV) derivatives. While not specifically using this compound, similar structures have been employed in Stille cross-coupling reactions to create fluorinated PPVs. mdpi.com In a similar vein, this compound could be coupled with a bis(stannyl)vinylene monomer to yield a PPV with difluoroethylphenylene units, potentially altering the polymer's luminescence and charge-transport characteristics.

The table below summarizes the potential roles of this compound in polymer synthesis and the anticipated effects on polymer properties.

| Role of this compound | Polymerization Method | Resulting Polymer Architecture | Anticipated Modified Functionality |

| Initiator | Iodine-Transfer Polymerization (ITP) | Polymer chains with terminal (2,2-Difluoro-2-phenylethyl) groups | - Controlled molecular weight and low dispersity- Increased hydrophobicity and oleophobicity- Enhanced thermal stability |

| Monomer | Suzuki, Stille, Sonogashira Cross-Coupling Polymerization | Polymer backbone containing (2,2-Difluoroethylphenylene) units | - Improved solubility due to reduced crystallinity acs.org- Modified electronic properties- Potential for tailored optoelectronic behavior |

While direct experimental data on the use of this compound in polymer synthesis is not extensively documented in publicly available literature, its chemical structure strongly suggests its potential as a valuable building block for the creation of new fluorinated polymers with tailored functionalities. Further research into its polymerization behavior is warranted to fully explore its capabilities in advanced organic synthesis.

Future Perspectives and Emerging Research Avenues

Advancements in Sustainable and Selective Synthetic Methodologies

The future of organofluorine chemistry is intrinsically linked to the principles of green and sustainable chemistry. Research is increasingly directed towards methodologies that minimize waste, reduce energy consumption, and utilize less hazardous reagents. For compounds like (2,2-Difluoro-2-iodoethyl)benzene, this translates into moving away from harsh traditional fluorination conditions.

A significant area of advancement is the use of visible-light photoredox catalysis. nih.govuliege.be This approach offers a more sustainable alternative to conventional radical-triggered reactions by operating under mild, environmentally benign conditions. nih.govuliege.be The use of visible light as a renewable energy source to generate difluoroalkyl radicals from precursors like this compound aligns perfectly with green chemistry principles. researchgate.netbenthamscience.com Future work will likely focus on developing even more efficient and affordable organic photocatalysts to replace expensive transition metal complexes, such as those based on iridium and ruthenium, further enhancing the sustainability of these transformations. nih.govresearchgate.net

Another key frontier is the development of highly selective synthetic methods. Direct C–H difluoroalkylation of arenes represents a highly atom-economical approach, avoiding the need for pre-functionalized starting materials. chemistryviews.orgthieme.de While significant progress has been made, achieving predictable regioselectivity, especially para-selectivity in aniline (B41778) derivatives, remains a challenge that future research will aim to solve. thieme.de The development of novel directing groups and catalyst systems will be crucial for controlling the position of difluoroalkylation on complex aromatic scaffolds. Furthermore, enhancing the stereoselectivity of difluoroalkylation reactions to create chiral centers is a burgeoning field, with copper-catalyzed asymmetric additions of difluoroenolates to aldehydes showing promise. nih.govnih.gov

Discovery of Novel Reactivity Patterns and Catalytic Systems

The reactivity of the carbon-iodine bond in this compound makes it a versatile precursor for a variety of transformations. Future research will continue to uncover novel reactivity patterns, expanding its synthetic utility.

The exploration of dual catalytic systems, which merge photoredox catalysis with another catalytic cycle (e.g., copper or palladium), is a particularly fruitful avenue. nih.govnih.gov This synergistic approach enables transformations that are not possible with either catalyst alone, such as the three-component difluoroalkylation of alkenes with boronic acids. nih.gov The development of new catalytic systems is paramount. While palladium and copper have been workhorses in cross-coupling reactions, there is a growing interest in using more earth-abundant and less toxic metals. Iron-catalyzed radical difluoroalkylation is an emerging example that offers a more environmentally benign alternative. sioc.ac.cn

Furthermore, the generation of difluoroalkyl radicals from precursors like this compound under photoredox conditions opens up new reaction pathways. rsc.orgacs.org These radicals can participate in a wide range of transformations, including additions to alkenes and alkynes, and cross-coupling reactions. nih.govresearchgate.net A key area of future research will be to expand the scope of these radical reactions and to control their stereoselectivity. The development of chiral photocatalysts or co-catalysts could enable enantioselective radical difluoroalkylation, providing access to valuable chiral building blocks.

Integration with Flow Chemistry and High-Throughput Experimentation Platforms

The integration of modern automation technologies is set to revolutionize the synthesis and study of organofluorine compounds. Flow chemistry and high-throughput experimentation (HTE) offer significant advantages in terms of safety, efficiency, scalability, and data generation. rsc.org

Flow chemistry, where reactions are performed in continuous-flow reactors, is particularly well-suited for organofluorine synthesis. researchgate.nettechnologynetworks.com Many fluorination reactions are highly exothermic and can be difficult to control on a large scale in traditional batch reactors. The high surface-area-to-volume ratio of flow reactors allows for superior heat management, enabling safer and more controlled reactions. researchgate.net Future research will focus on developing dedicated flow chemistry protocols for the synthesis and functionalization of this compound and its derivatives, facilitating easier scale-up from laboratory to industrial production.

High-Throughput Experimentation (HTE) utilizes automation and miniaturization to perform a large number of experiments in parallel. youtube.comchemspeed.comupenn.edu This technology is a powerful tool for accelerating the discovery of new reactions and for rapidly optimizing reaction conditions. youtube.combris.ac.uk In the context of this compound, HTE can be used to quickly screen different catalysts, ligands, solvents, and other reaction parameters to identify the optimal conditions for a desired transformation. nih.gov The large datasets generated by HTE can also be used to train machine learning algorithms, which can then predict the outcomes of new reactions and propose novel reaction conditions, further accelerating the pace of discovery. youtube.com

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A fundamental understanding of reaction mechanisms is crucial for the rational design of new and improved synthetic methods. The complex, often radical-mediated, pathways involved in difluoroalkylation reactions present a significant challenge. Future research will increasingly rely on a combination of advanced spectroscopic and computational techniques to elucidate these mechanisms.

Advanced spectroscopic techniques, such as in-situ IR and Raman spectroscopy, can be used to monitor reactions in real-time, allowing for the detection and characterization of transient intermediates. nih.govnih.gov This information is invaluable for understanding the step-by-step process of a reaction and for identifying rate-limiting steps or catalyst deactivation pathways. For example, spectroscopic studies can help to confirm the involvement of radical intermediates in photoredox-catalyzed reactions. acs.org

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms. osti.gov DFT calculations can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict the outcomes of reactions. nih.gov This allows researchers to gain insights into aspects of the mechanism that are difficult or impossible to observe experimentally. For instance, computational studies can help to explain the origins of regioselectivity and stereoselectivity in difluoroalkylation reactions and can guide the design of new catalysts with improved performance. nih.gov The synergy between experimental and computational studies will be essential for unraveling the intricacies of C-F bond formation and functionalization, paving the way for the next generation of synthetic methodologies. springernature.com

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (2,2-Difluoro-2-iodoethyl)benzene?

- Methodology : The compound can be synthesized via nucleophilic substitution, leveraging iodine's polarizability and fluorine's electron-withdrawing effects. For example, a halogen exchange reaction using (2,2-Difluoro-2-chloroethyl)benzene with potassium iodide (KI) in anhydrous dimethylformamide (DMF) under inert atmosphere (N₂) could yield the iodinated derivative. Reaction monitoring via TLC and purification by column chromatography are critical steps .

- Key Considerations : Optimize reaction temperature (50–70°C) and stoichiometric ratios to minimize side products like elimination or over-iodination. Use anhydrous conditions to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹⁹F NMR : Identifies fluorine environments; chemical shifts typically range between -100 to -150 ppm for CF₂ groups .

- X-ray Crystallography : Resolves stereoelectronic effects of the iodine substituent, such as hyperconjugation with adjacent fluorines. Monoclinic crystal systems (e.g., P21/n space group) are common for similar fluorinated aromatics .

- FT-IR : Confirms C-I (500–600 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretching vibrations. Compare experimental data with density functional theory (DFT)-calculated spectra for validation .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in substitution reactions?

- Methodology :

- DFT Calculations : Use B3LYP/6-311G(d) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO). The iodine atom’s low-lying σ* orbital facilitates nucleophilic attacks, while fluorines stabilize transition states via inductive effects .

- Molecular Electrostatic Potential (MEP) : Maps highlight electrophilic regions (iodine) and nucleophilic sites (fluorine), guiding reaction pathway predictions .

Q. How can contradictions between NMR and X-ray crystallography data be resolved for this compound?

- Methodology :

- Dynamic Effects in NMR : Conformational flexibility (e.g., rotational barriers around the C-I bond) may cause averaged NMR signals. Variable-temperature NMR (VT-NMR) can decouple dynamic effects .

- Crystallographic Disorder Analysis : Use refinement software (e.g., SHELXL) to model static disorder in iodine positions, which may explain discrepancies between solid-state (X-ray) and solution (NMR) structures .

Q. What strategies improve the yield of this compound in nucleophilic substitutions?

- Methodology :

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium iodide) to enhance iodide nucleophilicity in non-polar solvents .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states but may compete with iodide. Balance polarity with steric hindrance .

Handling and Stability

Q. What are the critical safety protocols for handling this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure. Iodinated compounds may release toxic fumes upon decomposition .

- Storage : Store in amber vials under inert gas (Ar) at -20°C to prevent photolytic or thermal degradation. Monitor for color changes (yellowing indicates decomposition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.